molecular formula C5H8FNO2 B13335938 (R)-3-Fluoropyrrolidine-3-carboxylic acid

(R)-3-Fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13335938
M. Wt: 133.12 g/mol
InChI Key: IETFKCHBHKSILW-RXMQYKEDSA-N
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Description

®-3-Fluoropyrrolidine-3-carboxylic acid is a chiral fluorinated amino acid derivative It is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoropyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Chiral Resolution: The resulting mixture of enantiomers is separated using chiral chromatography or enzymatic resolution to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-Fluoropyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and biocatalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-Fluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its effects on enzyme activity and protein interactions due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Fluoropyrrolidine-3-carboxylic acid: The enantiomer of the ®-form, with different biological activity and selectivity.

    3-Fluoroproline: Another fluorinated amino acid with similar structural features but different applications.

    4-Fluoropyrrolidine-3-carboxylic acid: A positional isomer with distinct chemical properties.

Uniqueness

®-3-Fluoropyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts enhanced stability, lipophilicity, and bioavailability compared to non-fluorinated analogs. This makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(3R)-3-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1

InChI Key

IETFKCHBHKSILW-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@]1(C(=O)O)F

Canonical SMILES

C1CNCC1(C(=O)O)F

Origin of Product

United States

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